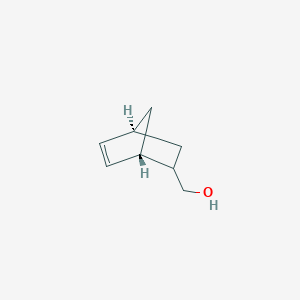

5-Norbornene-2-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNWCHHXDUKFI-KJFJCRTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Norbornene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Norbornene-2-methanol, a versatile bicyclic alcohol widely utilized in polymer chemistry and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its primary applications.

Core Properties and Identification

This compound is a bicyclic organic compound that exists as a mixture of endo and exo stereoisomers. The CAS registry number for the isomeric mixture is 95-12-5.[1] The exo isomer is also available commercially with the CAS number 13360-81-1.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a valuable resource for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 95-12-5 (mixture of endo and exo) | [1] |

| 13360-81-1 (exo isomer) | ||

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 97 °C at 20 mmHg | [2][3] |

| 200-205 °C at 760 mmHg (exo isomer) | ||

| Density | 1.027 g/mL at 25 °C | [3] |

| 1.030 g/mL at 25 °C (exo isomer) | ||

| Refractive Index (n20/D) | 1.500 | [3] |

| 1.499 (exo isomer) | ||

| Flash Point | 87 °C (188.6 °F) - closed cup | |

| 90.55 °C (195.0 °F) (exo isomer) | ||

| Solubility | Miscible with most common organic solvents; slightly soluble in hot water. | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition involves the reaction of cyclopentadiene (B3395910) with allyl alcohol.[2][3]

Experimental Protocol: Diels-Alder Cycloaddition

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Cyclopentadiene

-

Allyl alcohol (acryl alcohol)

-

Pressure reactor

Procedure:

-

Charge the pressure reactor with cyclopentadiene and allyl alcohol in a molar ratio of 1:2.4.[2][3]

-

Seal the reactor and heat the mixture to a temperature of 170-180 °C.[2][3]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

The resulting product is this compound. Purification can be achieved through distillation. The product typically has a boiling point of 82-83 °C at 10 mmHg.[2][3]

Expected Yield: Approximately 74%.[2][3]

Characterization: The product can be characterized by infrared (IR) spectroscopy, which will show characteristic absorption peaks at approximately 3500 cm⁻¹ (O-H stretching), 2930-2895 cm⁻¹ and 2880-2830 cm⁻¹ (C-H stretching), and 1200-1100 cm⁻¹ (C-O stretching).[2][3]

Below is a diagram illustrating the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound serves as a crucial monomer in the synthesis of various polymers. Its strained bicyclic structure makes it particularly suitable for ring-opening metathesis polymerization (ROMP).

Key applications include:

-

Polymer Modification: It is used as a monomer to modify condensation and addition polymers, enhancing properties such as thermal stability and mechanical strength for coatings and other materials.[2][3]

-

Copolymerization: Co-polymerization of this compound with olefins like ethylene, using heterogeneous silica-supported catalysts, has been reported.

-

Preparation of Functionalized Molecules: It serves as a precursor in the synthesis of more complex molecules. For instance, it has been used in the preparation of 4-(norborn-2-ene-5-ylmethyleneoxy)-2,2′:6′,2′′-terpyridine and 5-{[(3,5-di-t-butyl-4-hydroxy-benzoyl)oxy]methyl}-2-norbornene (BHBN).[2][3]

The logical relationship of its applications is depicted in the following diagram.

Caption: Applications derived from this compound.

Safety and Handling

This compound is considered a hazardous substance.[7] It is harmful if swallowed, inhaled, or in contact with skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. Its unique bicyclic structure, a result of the elegant Diels-Alder reaction, imparts desirable properties to the materials derived from it. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 95-12-5 [chemicalbook.com]

- 3. This compound | 95-12-5 [amp.chemicalbook.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels Alder reaction mechanism [unacademy.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endo and exo isomers of 5-Norbornene-2-methanol, key intermediates in organic synthesis and polymer chemistry. This document details their synthesis, structural differences, physical and spectroscopic properties, and methods for their separation and isomerization.

Introduction: Stereoisomerism in the Norbornene Framework

The rigid, bicyclic structure of this compound gives rise to stereoisomerism, specifically the existence of endo and exo diastereomers. This isomerism originates from the orientation of the hydroxymethyl substituent at the C-2 position relative to the six-membered ring of the norbornene scaffold. In the exo isomer, the substituent is directed away from the double bond, while in the endo isomer, it is oriented towards the double bond. This seemingly subtle difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties, which are critical for their application in areas such as polymer synthesis and as building blocks in medicinal chemistry.

Synthesis of this compound: The Diels-Alder Reaction

The primary route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and allyl alcohol (the dienophile). The stereochemical outcome of this reaction is governed by the principles of kinetic and thermodynamic control.

dot

Caption: Diels-Alder synthesis of this compound isomers.

Kinetic vs. Thermodynamic Control

-

Kinetic Control (Endo-selective): At lower reaction temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer.[1] This is due to a lower activation energy for the endo transition state, which is stabilized by secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[2]

-

Thermodynamic Control (Exo-selective): At higher temperatures, the Diels-Alder reaction becomes reversible, leading to thermodynamic control.[1] Under these conditions, the more stable exo isomer is the major product. The exo isomer experiences less steric hindrance, making it thermodynamically more favorable.[3]

Structural and Physical Properties

The different spatial arrangement of the hydroxymethyl group in the endo and exo isomers leads to variations in their physical properties. While comprehensive data for both pure isomers is scarce, the following tables summarize available information for the mixture and the isolated exo isomer.

Table 1: Physical Properties of this compound Isomers

| Property | endo/exo Mixture | exo Isomer |

| CAS Number | 95-12-5 | 13360-81-1[4] |

| Molecular Formula | C₈H₁₂O[5] | C₈H₁₂O[4] |

| Molecular Weight | 124.18 g/mol [5] | 124.18 g/mol [4] |

| Boiling Point | 97 °C / 20 mmHg[5] | 200-205 °C / 760 mmHg[4] |

| Density | 1.027 g/mL at 25 °C[5] | 1.030 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.500[5] | 1.499[4] |

Spectroscopic Characterization

The stereochemical differences between the endo and exo isomers are clearly distinguishable using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Chemical Shift Assignments (CDCl₃, ppm)

| Proton | endo Isomer (Predicted) | exo Isomer |

| Olefinic (C5-H, C6-H) | ~6.1 | 6.05 (m)[6] |

| Bridgehead (C1-H, C4-H) | ~2.8-3.0 | 2.73-2.79 (s)[6] |

| -CH₂OH | ~3.4-3.6 | 3.50-3.67 (m)[6] |

| C2-H | ~2.4 | 2.10 (s)[6] |

| C3-H (endo) | ~0.5 | 1.27 (m)[6] |

| C3-H (exo) | ~1.8 | 1.83 (m)[6] |

| C7-H (syn) | ~1.4 | 1.59 (m)[6] |

| C7-H (anti) | ~1.2 | 1.08 (m)[6] |

Table 3: ¹³C NMR Chemical Shift Assignments (CDCl₃, ppm)

| Carbon | endo Isomer (Predicted) | exo Isomer (Predicted) |

| Olefinic (C5, C6) | ~136, ~132 | ~137, ~132 |

| -CH₂OH | ~65 | ~66 |

| Bridgehead (C1, C4) | ~44, ~42 | ~45, ~43 |

| C2 | ~41 | ~42 |

| C3 | ~30 | ~30 |

| C7 | ~49 | ~49 |

Note: Predicted values are based on general principles and data from related norbornene structures.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, with characteristic peaks for the hydroxyl and alkenyl groups. The primary distinguishing features may lie in the fingerprint region (below 1500 cm⁻¹), where subtle differences in vibrational modes due to the different stereochemistry would be observed.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | =C-H stretch | Alkene |

| 3000-2850 | C-H stretch | Alkane |

| 1650-1630 | C=C stretch | Alkene |

| 1100-1000 | C-O stretch | Alcohol |

Experimental Protocols

Synthesis of endo/exo-5-Norbornene-2-methanol (Kinetic Control)

This protocol is adapted from the general principles of the Diels-Alder reaction under kinetic control to favor the endo isomer.

Materials:

-

Allyl alcohol

-

Toluene

-

Apparatus for fractional distillation

-

Reaction vessel with magnetic stirring and temperature control

Procedure:

-

Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by fractional distillation. The monomer should be kept cold (in an ice bath) and used immediately.

-

Diels-Alder Reaction: In a reaction vessel, dissolve allyl alcohol in a minimal amount of toluene. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold cyclopentadiene to the allyl alcohol solution with vigorous stirring. Maintain the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of endo and exo isomers, with the endo isomer being the major component.

Isomerization to the exo Isomer (Thermodynamic Control)

To obtain a mixture enriched in the thermodynamically more stable exo isomer, the kinetically formed mixture can be heated. For related norbornene derivatives, heating to temperatures of 140-190 °C can lead to equilibration.[1]

Procedure:

-

Heat the endo-rich mixture of this compound, either neat or in a high-boiling solvent, to a temperature of approximately 180-200 °C for several hours.

-

Monitor the endo/exo ratio periodically by GC or ¹H NMR.

-

Once equilibrium is reached (the ratio no longer changes), cool the reaction mixture.

Alternatively, base-catalyzed isomerization can be employed, as demonstrated for related norbornene esters.[7]

Separation of endo and exo Isomers

The separation of the endo and exo isomers can be achieved by column chromatography.

dot

Caption: General workflow for the chromatographic separation of isomers.

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Dissolve the crude endo/exo mixture in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent system, collecting fractions. The less polar exo isomer is expected to elute first.

-

Analyze the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure fractions of each isomer.

-

Combine the pure fractions and remove the solvent to obtain the isolated endo and exo isomers.

Logical Relationships in Synthesis and Isomerization

The relationship between the reactants, intermediates, and final products in the synthesis and isomerization of this compound can be visualized as follows:

dot

Caption: Logical flow of synthesis and isomerization pathways.

Conclusion

The endo and exo isomers of this compound represent a fascinating case study in stereochemistry and reaction control. Their synthesis via the Diels-Alder reaction allows for selective formation of either the kinetically favored endo product at low temperatures or the thermodynamically favored exo product at elevated temperatures. These distinct stereoisomers exhibit unique physical and spectroscopic properties that can be exploited in various applications. A thorough understanding of their synthesis, separation, and characterization is essential for researchers and professionals working in the fields of organic synthesis, polymer science, and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. exo-5-Norbornene-2-methanol = 99 exo 13360-81-1 [sigmaaldrich.com]

- 5. 5-降冰片烯-2-甲醇 98%, mixture of endo and exo | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

Spectroscopic Characterization of 5-Norbornene-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 5-Norbornene-2-methanol. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6exo | 0.45 | dd | 4.1, 13.4 |

| H7anti | 1.19 | t | 7.9 |

| H6endo | 1.44 | t | 4.1 |

| H7syn | 1.68-1.72 | m | - |

| H5 | 2.86 | m | - |

| H4 | 3.29 | m | - |

| C8H₂ | 3.36-3.46 | m | - |

| H1 | 3.46 | ddd | 4.4, 4.6, 4.8 |

| OH | 3.92 | br s | - |

| H2, H3 | 6.00-6.08 | m | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) for each carbon atom are presented in the table below.[1][2]

| Carbon Assignment | Chemical Shift (δc, ppm) |

| C6 | 28.8 |

| C5 | 41.8 |

| C1 | 42.3 |

| C4 | 43.6 |

| C7 | 49.4 |

| C8 | 65.8 |

| C3 | 132.3 |

| C2 | 137.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic absorption peaks for this compound.[1][2]

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretching | 3500 |

| C-H stretching | 2930-2895 |

| C-H stretching | 2880-2830 |

| C-O stretching | 1200-1100 |

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[3] The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). The data is acquired at room temperature. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide, as well as any absorptions from the salt plates themselves.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 5-Norbornene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2-methanol is a versatile bicyclic alcohol that serves as a valuable building block in organic synthesis and materials science. Its unique strained ring system and the presence of a reactive hydroxyl group and a polymerizable double bond make it a molecule of significant interest. The hydroxyl group, in particular, offers a rich landscape for chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity of the Hydroxyl Group

The primary alcohol functionality in this compound undergoes a variety of characteristic reactions, including esterification, etherification, oxidation, and protection/deprotection sequences. These transformations are fundamental to modifying the properties of the norbornene moiety and incorporating it into larger structures such as polymers and pharmaceutical intermediates.

Esterification

Esterification is a common transformation of the hydroxyl group in this compound, enabling the attachment of a wide range of acyl groups. This reaction is valuable for synthesizing monomers for ring-opening metathesis polymerization (ROMP) and for introducing specific functionalities.

Experimental Protocol: Acid-Catalyzed Esterification

A standard method for esterification involves the reaction of this compound with a carboxylic acid in the presence of an acid catalyst.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (B109758) or toluene.

-

Add a catalytic amount of a strong acid, for example, 98% sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica (B1680970) gel.

| Reactant (Acid) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 5-Norbornene-2-carboxylic acid | 98% H₂SO₄ | Dichloromethane | 17 | 93 | [1] |

Characterization of Methyl 5-norbornene-2-carboxylate:

-

¹H NMR: The spectrum shows characteristic peaks for the norbornene protons and the newly formed methyl ester group.[1]

-

IR: The appearance of a strong carbonyl stretch (C=O) around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol are indicative of ester formation.

Etherification

The conversion of the hydroxyl group to an ether is another important modification, often achieved through the Williamson ether synthesis. This reaction allows for the introduction of various alkyl or aryl groups.

Experimental Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ether by column chromatography.

Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-Norbornene-2-carboxaldehyde, a versatile intermediate in organic synthesis.[2]

Experimental Protocol: Oxidation to Aldehyde

Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

Procedure (General):

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base).

-

Stir the reaction at the appropriate temperature (typically room temperature for PCC, low temperature for Swern) and monitor by TLC.

-

Upon completion, work up the reaction according to the specific protocol for the chosen oxidizing agent.

-

Purify the resulting 5-Norbornene-2-carboxaldehyde by distillation or column chromatography.

Characterization of 5-Norbornene-2-carboxaldehyde:

-

Physical Properties: Colorless to pale yellow liquid.[2]

-

Boiling Point: 67-70 °C at 12 mmHg.[3]

-

¹³C NMR: The spectrum will show a characteristic peak for the aldehyde carbonyl carbon in the range of 190-200 ppm.[3]

-

IR: A strong carbonyl stretch (C=O) will be present around 1720 cm⁻¹, and the C-H stretch of the aldehyde proton appears around 2720 cm⁻¹. The broad O-H band of the alcohol will be absent.[4]

Protection and Deprotection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with subsequent reactions. Common protecting groups for primary alcohols include silyl (B83357) ethers (e.g., TBDMS) and acetals (e.g., THP).

Protection as a TBDMS Ether

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at room temperature under an inert atmosphere.[5]

-

Stir the reaction for 12-24 hours and monitor by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the TBDMS ether by flash column chromatography.

Deprotection of a TBDMS Ether

Experimental Protocol:

-

Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.1 eq) dropwise at 0 °C.[6]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protection as a THP Ether

Experimental Protocol:

-

To a solution of this compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (or pyridinium p-toluenesulfonate, PPTS) in dichloromethane at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).[7]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the THP ether by column chromatography.

Deprotection of a THP Ether

Experimental Protocol:

-

Dissolve the THP-protected this compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).[8]

-

Stir the solution at room temperature and monitor the reaction by TLC.

-

Once complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the alcohol.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the key transformations of the hydroxyl group in this compound.

Conclusion

The hydroxyl group of this compound provides a versatile handle for a multitude of chemical transformations. This guide has detailed the key reactions of esterification, etherification, oxidation, and protection/deprotection, providing foundational experimental protocols and highlighting the importance of these reactions in synthetic chemistry. The ability to readily modify this functional group, in conjunction with the inherent reactivity of the norbornene double bond, solidifies the role of this compound as a critical building block for the development of novel polymers, pharmaceuticals, and fine chemicals. The provided workflows and data serve as a valuable resource for researchers looking to harness the full synthetic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Norbornene-2-carboxaldehyde(5453-80-5) 13C NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. fredi.hepvs.ch [fredi.hepvs.ch]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 5-Norbornene-2-methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Norbornene-2-methanol, a versatile bicyclic alcohol crucial in various chemical syntheses. This document outlines its fundamental molecular properties, a detailed experimental protocol for its synthesis via the Diels-Alder reaction, and its applications, particularly as a monomer in ring-opening metathesis polymerization (ROMP).

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₁₂O[1][2][3][4][5][6][7] |

| Molecular Weight | 124.18 g/mol [1][3][6][7] |

| CAS Number | 95-12-5[1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 97 °C at 20 mmHg[2] |

| Density | 1.027 g/mL at 25 °C[2] |

Synthesis of this compound via Diels-Alder Reaction

This compound is commonly synthesized through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (B3395910) and allyl alcohol.[2] This reaction is a powerful method for forming six-membered rings.[5][8][9]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

Reactant Preparation : Cyclopentadiene is mixed with allyl alcohol in a pressure reactor. A molar ratio of 1:2.4 (cyclopentadiene to allyl alcohol) is utilized.[2]

-

Reaction Conditions : The reaction is conducted at a temperature range of 170-180 °C under a pressure of 4-5 atmospheres.[2]

-

Product Formation : Under these conditions, the Diels-Alder reaction proceeds to yield this compound.[2]

-

Purification and Characterization : The resulting product can be purified, and its identity confirmed through various analytical techniques. The reported yield for this specific protocol is 74%.[2] Characterization can be performed using infrared (IR) spectroscopy, which shows a characteristic absorption peak for the hydroxyl group (-OH) at approximately 3500 cm⁻¹.[2]

Synthesis Workflow Diagram

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Workflow for the synthesis of this compound.

Applications in Polymer Chemistry

This compound serves as a valuable monomer in the field of polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP) .[3][10][11] ROMP is a powerful polymerization method for cyclic olefins, and norbornene derivatives are frequently used due to their high ring strain, which provides a thermodynamic driving force for the reaction.

The hydroxyl group of this compound allows for further functionalization, making it a versatile building block for the synthesis of polymers with tailored properties. These polymers find applications in the development of advanced materials and have potential uses in drug delivery systems and other biomedical applications. The co-polymerization of this compound with other monomers, such as ethylene, has also been reported.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 95-12-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound, exo- | C8H12O | CID 12268642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to High-Purity 5-Norbornene-2-methanol for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, purification, and applications of a key building block in advanced chemical synthesis.

This technical guide provides a comprehensive overview of high-purity 5-Norbornene-2-methanol, a versatile bicyclic alcohol crucial for the development of novel polymers, pharmaceuticals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on commercially available grades, key chemical properties, and practical experimental methodologies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers, primarily in two grades: a high-purity exo-isomer (≥99%) and a mixture of endo and exo isomers (typically ≥98%). The choice of grade is often dictated by the stereospecific requirements of the subsequent synthetic steps, as the exo-isomer can exhibit higher reactivity in certain polymerization reactions.[1] Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Name | Purity | Isomer | CAS Number | Key Specifications |

| Sigma-Aldrich (MilliporeSigma) | exo-5-Norbornene-2-methanol | ≥99% | exo | 13360-81-1 | Assay: ≥99% (exo), Form: liquid, Density: 1.030 g/mL at 25 °C, Boiling Point: 200-205 °C/760 mmHg. |

| Sigma-Aldrich (MilliporeSigma) | This compound | 98% | mixture of endo and exo | 95-12-5 | Assay: 98%, Form: liquid, Density: 1.027 g/mL at 25 °C, Boiling Point: 97 °C/20 mmHg. |

| TCI Chemicals | 5-Norbornen-2-methanol (mixture of isomers) | >98.0% | mixture of isomers | 95-12-5 | Purity by GC: >98.0%.[2] |

| Alfa Chemistry | exo-5-Norbornene-2-methanol | Not specified | exo | 13360-81-1 | Molecular Formula: C8H12O, Molecular Weight: 124.18 g/mol .[3] |

Synthesis and Purification

The industrial-scale synthesis of this compound is a cornerstone for its application in various fields. A common method involves the Diels-Alder reaction between cyclopentadiene (B3395910) and allyl alcohol. The initial product is typically a mixture of endo and exo isomers, with the endo isomer often being the major product due to kinetic control.

For applications requiring the high-purity exo-isomer, a subsequent isomerization step is necessary. This can be achieved through base-promoted isomerization.[1][4] Purification to high purity levels (>99%) is often accomplished through fractional distillation under reduced pressure.[5]

A general workflow for the synthesis and purification of high-purity exo-5-Norbornene-2-methanol is illustrated below.

Experimental Protocols

General Procedure for Ring-Opening Metathesis Polymerization (ROMP)

This compound is a key monomer in ROMP, a powerful polymerization method for creating polymers with well-defined structures and functionalities. The following is a general protocol adapted from the literature for the ROMP of a norbornene-based monomer.[6]

Materials:

-

This compound derivative (monomer)

-

Grubbs' second-generation catalyst

-

Anhydrous 1,2-dichloroethane (B1671644)

-

Ethyl vinyl ether

-

2,2'-methylenebis(6-tert-butyl-4-methylphenol) (inhibitor)

Procedure:

-

Dissolve the desired amount of the this compound-derived monomer in anhydrous 1,2-dichloroethane.

-

Add a solution of Grubbs' second-generation catalyst in 1,2-dichloroethane to the monomer solution with stirring.

-

Continue stirring for 2 hours at 45°C.

-

Terminate the polymerization by adding ethyl vinyl ether, followed by stirring for an additional 10 minutes.

-

Precipitate the polymer by adding the reaction mixture to methanol containing an inhibitor.

-

Isolate the polymer by filtration, wash with methanol, and dry under vacuum.

The workflow for this experimental protocol is depicted below.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound and the ratio of endo to exo isomers are critical parameters that are typically determined by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

MSD Transfer Line: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-300

Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

Analysis: Inject the prepared sample into the GC-MS system. The retention times of the endo and exo isomers will differ, allowing for their separation and quantification. The mass spectra will confirm the identity of the compounds by fragmentation patterns. The relative peak areas in the chromatogram can be used to determine the purity and the endo/exo ratio.

Applications in Drug Development and Research

The unique strained ring system of the norbornene moiety makes it a valuable building block in medicinal chemistry and drug delivery.[7] The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures.

Key Application Areas:

-

Polymer Therapeutics: this compound is a monomer used in the synthesis of biocompatible polymers for drug delivery systems.[7] These polymers can be designed to encapsulate or conjugate with therapeutic agents, enabling controlled release and targeted delivery.

-

Monomer for Advanced Materials: It is utilized in the production of polynorbornenes, which possess high thermal stability and transparency, making them suitable for optical applications.

-

Organic Synthesis: The norbornene scaffold is a versatile platform for the synthesis of complex organic molecules, including intermediates for pharmaceuticals and biologically active compounds.

The logical relationship of how this compound is utilized in these applications is outlined in the following diagram.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cyclic Olefin Monomers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 5. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]

- 6. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

stereoselective synthesis of exo-5-Norbornene-2-carboxylic acid from 5-Norbornene-2-methanol

This guide provides a comprehensive overview of a robust methodology for the stereoselective synthesis of exo-5-Norbornene-2-carboxylic acid, starting from exo-5-Norbornene-2-methanol. The core of this synthetic strategy involves an initial oxidation of the primary alcohol to the corresponding carboxylic acid, followed by an optional esterification and a key isomerization and kinetically controlled hydrolysis step to enrich the desired exo isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy Overview

The primary challenge in the synthesis of exo-5-Norbornene-2-carboxylic acid lies in controlling the stereochemistry at the C2 position of the norbornene scaffold. While Diels-Alder reactions for producing norbornene derivatives are typically endo-selective, this guide focuses on a post-synthetic strategy to obtain the thermodynamically less stable exo isomer in high purity. The overall workflow is depicted below.

Caption: Overall synthetic workflow from exo-5-Norbornene-2-methanol.

Experimental Protocols

Step 1: Oxidation of exo-5-Norbornene-2-methanol

The initial step involves the oxidation of the primary alcohol, exo-5-Norbornene-2-methanol, to the corresponding carboxylic acid. Two effective methods for this transformation are presented below: Jones oxidation and TEMPO-mediated oxidation.

Method A: Jones Oxidation

Jones oxidation is a powerful and efficient method for the direct conversion of primary alcohols to carboxylic acids.[1][2][3]

Experimental Protocol:

-

Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). To this mixture, carefully add 50 mL of water with stirring and cooling in an ice bath.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve exo-5-Norbornene-2-methanol in acetone (B3395972). Cool the flask to 0-10 °C in an ice bath.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The reaction is exothermic and the temperature should be maintained below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists, indicating complete oxidation of the alcohol.

-

Work-up: Quench the reaction by adding isopropyl alcohol until the green color of Cr(III) persists. Remove the acetone by evaporation. Extract the aqueous residue with diethyl ether or dichloromethane (B109758). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude exo-5-Norbornene-2-carboxylic acid.

Method B: TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation offers a milder alternative to Jones oxidation and can be tuned to yield the carboxylic acid.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve exo-5-Norbornene-2-methanol in a biphasic solvent system of dichloromethane and a pH 10 aqueous buffer.

-

Catalyst Addition: Add catalytic amounts of TEMPO (approx. 1 mol%) and sodium bromide.

-

Oxidation: Add an aqueous solution of sodium hypochlorite (B82951) (bleach) dropwise while vigorously stirring the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: After completion of the reaction, quench any excess oxidant with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Step 2 (Optional): Esterification to Methyl 5-norbornene-2-carboxylate

For the subsequent isomerization and stereoselective hydrolysis, the carboxylic acid is converted to its methyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 5-norbornene-2-carboxylic acid obtained from the previous step in an excess of methanol (B129727).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield methyl 5-norbornene-2-carboxylate.[5][6]

Step 3: Isomerization and Kinetically Controlled Hydrolysis

This crucial step enriches the exo isomer of the carboxylic acid from an endo-rich or mixed ester precursor.[5][6][7]

Caption: Isomerization and kinetically controlled hydrolysis mechanism.

Experimental Protocol:

-

Reaction Setup: In a dry, nitrogen-purged flask, prepare a solution of sodium tert-butoxide (tBuONa) in anhydrous tetrahydrofuran (B95107) (THF).

-

Isomerization: Add the methyl 5-norbornene-2-carboxylate (as an endo/exo mixture) to the basic solution and stir at room temperature for approximately 3 hours to allow for equilibration between the endo and exo isomers.

-

Hydrolysis: Slowly add a solution of one equivalent of deionized water in THF to the reaction mixture. Continue stirring at room temperature for 24 hours. The exo-ester is preferentially hydrolyzed due to less steric hindrance.

-

Work-up: Quench the reaction by adding an excess of deionized water. Neutralize the mixture to a pH of approximately 7.5 with acetic acid. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 2.0 with 35% HCl.

-

Extraction: Extract the product with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the exo-rich 5-norbornene-2-carboxylic acid.[5][6]

Data Presentation

The following table summarizes the quantitative data associated with the key stereoselective hydrolysis step.

| Run | Base | Water (equiv.) | Temperature (°C) | Reaction Time (h) | Conversion (%) | exo-ratio of NBCA (%) | Reference |

| 1 | CH₃ONa | 10 | 60 | 24 | 82 | 62 | [8] |

| 2 | tBuOK | 10 | 25 | 24 | 99 | 38 | [8] |

| 3 | tBuONa | 10 | 25 | 24 | 99 | 43 | [8] |

| 4 | tBuONa | 1 | 25 | 24 | 74 | 82 | [5][6] |

NBCA: 5-Norbornene-2-carboxylic acid

As indicated in the table, the use of a strong, sterically hindered base like sodium tert-butoxide in conjunction with a limited amount of water at room temperature significantly favors the formation of the exo-isomer of 5-norbornene-2-carboxylic acid.[5][6]

Conclusion

The synthetic route detailed in this guide, commencing with the oxidation of exo-5-Norbornene-2-methanol and culminating in a base-mediated isomerization and kinetically controlled hydrolysis, presents an effective and reproducible method for obtaining exo-5-Norbornene-2-carboxylic acid with a high degree of stereoselectivity. The careful control of reaction conditions, particularly in the final hydrolysis step, is paramount to achieving the desired exo-rich product. This methodology provides a valuable tool for researchers requiring stereochemically pure norbornene derivatives for applications in pharmaceuticals, materials science, and polymer chemistry.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 7. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 8. researchgate.net [researchgate.net]

5-Norbornene-2-methanol: A Versatile Building Block for Advanced Materials in Science and Drug Development

An In-depth Technical Guide

Introduction

5-Norbornene-2-methanol is a bifunctional cyclic olefin monomer that has garnered significant attention in materials science and drug development. Its unique structure, featuring a strained bicyclic alkene moiety and a reactive primary hydroxyl group, makes it a versatile building block for the synthesis of a wide array of functional polymers. The high ring strain of the norbornene double bond facilitates efficient polymerization through various mechanisms, notably Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The presence of the hydroxyl group provides a convenient handle for post-polymerization modification, allowing for the tailoring of material properties and the attachment of bioactive molecules. This guide provides a comprehensive overview of the polymerization techniques, material properties, and potential applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Polymerization of this compound

The polymerization of this compound can be achieved through two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. Each method yields polymers with distinct backbone structures and properties.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins that proceeds via a metal-alkylidene catalyst, such as Grubbs or Schrock catalysts.[1] The reaction involves the cleavage and reformation of the double bond within the norbornene ring, resulting in a linear polymer with the double bonds transferred to the polymer backbone. This method is known for its high tolerance to various functional groups, enabling the direct polymerization of monomers like this compound without the need for protecting the hydroxyl group.[2] ROMP allows for excellent control over polymer molecular weight and distribution, often yielding polymers with a narrow polydispersity index (PDI).[1]

Detailed Experimental Protocol: ROMP of a this compound Derivative

This protocol is adapted from the ROMP of a related monomer, 5-norbornene-2-(N-methyl)-phthalimide, and can be modified for this compound.[1]

Materials:

-

This compound (monomer)

-

Grubbs second-generation catalyst

-

Anhydrous and deoxygenated dichloromethane (B109758) (DCM)

-

Ethyl vinyl ether (terminating agent)

-

Methanol (B129727) (for precipitation)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Solution Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve the Grubbs second-generation catalyst in anhydrous and deoxygenated DCM to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Monomer Solution Preparation: In a separate vial, dissolve the desired amount of this compound in anhydrous and deoxygenated DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

-

Polymerization: Add the catalyst solution to the stirring monomer solution at room temperature under an inert atmosphere. The reaction is typically rapid and may be complete within 1 to 2 hours.

-

Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for an additional 20 minutes.[1]

-

Precipitation and Purification: Pour the polymer solution into a large volume of cold methanol to precipitate the polymer.[1] Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Vinyl-Addition Polymerization

Vinyl-addition polymerization of this compound proceeds by the opening of the double bond to form a saturated polymer backbone with the bicyclic ring system as a repeating unit. This method typically employs late-transition metal catalysts, such as those based on palladium or nickel.[3] The resulting polymers are characterized by their high thermal stability, chemical resistance, and high glass transition temperatures.[1]

Detailed Experimental Protocol: Vinyl-Addition Polymerization of this compound

This protocol is a general procedure based on the vinyl-addition polymerization of norbornene derivatives using a palladium catalyst.[3][4]

Materials:

-

This compound (monomer)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)

-

Anhydrous toluene

-

Methanol or hexane (B92381) (for precipitation)

-

Argon or Nitrogen gas supply

Procedure:

-

Catalyst Precursor Preparation: In an inert atmosphere, mix the palladium precursor, phosphine (B1218219) ligand, and activator (e.g., NaBArF₂₄) in anhydrous toluene.

-

Polymerization: In a separate reaction vessel, dissolve this compound in anhydrous toluene. Heat the solution to the desired reaction temperature (e.g., 80 °C).[4]

-

Initiation: Inject the prepared catalyst solution into the hot monomer solution.

-

Reaction: Allow the polymerization to proceed for a set time (e.g., 18 hours) under an inert atmosphere with stirring.[4]

-

Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or hexane.[4]

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.[4]

Properties of Poly(this compound) and its Derivatives

The properties of polymers derived from this compound are highly dependent on the polymerization method and any subsequent functionalization.

Thermal Properties

Polymers produced by vinyl-addition polymerization generally exhibit high glass transition temperatures (Tg) and excellent thermal stability.[1] The rigid bicyclic repeating units contribute to these properties. ROMP-derived polymers can have a wider range of thermal properties depending on the degree of polymerization and any side-chain modifications.

Table 1: Thermal Properties of Various Polynorbornene Derivatives

| Polymer/Copolymer | Polymerization Type | Tg (°C) | Td, 5% (°C) | Reference |

| Vinyl-addition polynorbornenes with aryl ether substituents | Vinyl-Addition | > 150 | > 100 (Td - Tg) | [1] |

| Functionalized VAPNB | Vinyl-Addition | 209 | 170 (Td - Tg) | [1] |

Molecular Weight and Dispersity

The molecular weight and polydispersity index (PDI) of poly(this compound) can be controlled by the choice of catalyst and reaction conditions. ROMP, in particular, is known for its ability to produce polymers with well-defined molecular weights and narrow PDIs.[1]

Table 2: Molecular Weight Data for Various Polynorbornene Derivatives

| Polymer/Copolymer | Polymerization Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(norbornene-(N-methyl)-phthalimide) | ROMP | - | - | 1.18–1.25 | [1] |

| Vinyl-addition polynorbornenes (P1-P6) | Vinyl-Addition | > 60,000 | - | 1.3-2.8 | [1] |

| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 3270 | 5350 | 1.64 | [4] |

| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 1580 | 3390 | 2.15 | [4] |

| Palladium-catalyzed poly(norbornenes) | Vinyl-Addition | 3390 | 4950 | 1.46 | [4] |

Post-Polymerization Functionalization

The primary hydroxyl group of poly(this compound) serves as a versatile site for post-polymerization modification. This allows for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications. A common and straightforward modification is esterification.

Detailed Experimental Protocol: Esterification of Poly(this compound)

This is a general procedure for the esterification of a hydroxyl-containing polymer.

Materials:

-

Poly(this compound)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Acyl chloride or carboxylic acid anhydride (B1165640) of choice

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous work-up solvents (e.g., dichloromethane, water, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Dissolution: Dissolve poly(this compound) in an anhydrous solvent under an inert atmosphere.

-

Addition of Reagents: Add the base (e.g., triethylamine) to the polymer solution, followed by the dropwise addition of the acyl chloride or anhydride at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by techniques like TLC or IR spectroscopy).

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solution under reduced pressure to obtain the functionalized polymer. The polymer can be further purified by precipitation.

Applications in Materials Science and Drug Development

The unique combination of a robust polymer backbone and a functionalizable side chain makes polymers derived from this compound suitable for a variety of advanced applications.

-

Coatings: The hydroxyl groups can be used to create cross-linked networks, leading to durable and chemically resistant coatings.[5]

-

Drug Delivery: The hydroxyl group can be used to attach drugs, targeting ligands, or imaging agents, creating sophisticated drug delivery systems. The biocompatibility of the polymer backbone can be tuned through copolymerization or functionalization.

-

Biomaterials: Functionalized polynorbornenes can be designed to promote cell adhesion or resist biofouling, making them suitable for tissue engineering scaffolds and biomedical implants.

-

Membranes: The rigid and bulky nature of the polynorbornene backbone can create materials with high free volume, which is advantageous for gas separation membranes.

-

Scavenging Reagents: this compound can be used to "tag" and remove excess electrophilic reagents from a reaction mixture through polymerization and subsequent precipitation.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Caption: A typical experimental workflow for the synthesis and characterization of polymers.

Caption: The relationship between structure, properties, and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as precatalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. promerus.com [promerus.com]

- 5. agilent.com [agilent.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of well-defined polymers with tailored properties from strained cyclic olefins. This method has garnered significant interest in the field of drug development due to its ability to produce functional polymers for applications such as drug delivery, tissue engineering, and theranostics. The monomer, 5-Norbornene-2-methanol, is a particularly useful building block as the resulting polymer, poly(this compound), features pendant hydroxyl groups that can be further functionalized for various biomedical applications.

These application notes provide a detailed protocol for the ROMP of this compound using a Grubbs-type catalyst, along with characterization methods and a summary of expected results.

Chemical Reaction and Workflow

The ROMP of this compound proceeds via a metal-carbene catalyzed chain-growth polymerization mechanism. A ruthenium-based catalyst, such as a Grubbs' catalyst, initiates the reaction by coordinating to the double bond of the norbornene monomer, leading to the formation of a metallacyclobutane intermediate. Subsequent ring-opening and propagation steps yield a high molecular weight polymer with repeating vinyl groups in the backbone and pendant hydroxymethyl groups.

Caption: Experimental workflow for the ROMP of this compound.

Experimental Protocol

This protocol details the synthesis of poly(this compound) via ROMP using Grubbs' Third Generation Catalyst (G3).

Materials:

-

This compound (mixture of endo and exo isomers)

-

Grubbs' Third Generation Catalyst (G3)

-

Anhydrous Dichloromethane (CH2Cl2), inhibitor-free

-

Ethyl vinyl ether

-

Methanol (B129727) (MeOH)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Monomer and Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of Grubbs' Third Generation Catalyst in anhydrous CH2Cl2 (e.g., 1 mg/mL).

-

In a separate oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in anhydrous CH2Cl2 to achieve the target monomer concentration (e.g., 0.5 M).

-

Degas the monomer solution by bubbling with argon or nitrogen for at least 30 minutes.

-

-

Polymerization:

-

Under a positive pressure of inert gas, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

-

Allow the reaction to proceed at room temperature. The reaction is typically fast and may be complete within 1-2 hours. Monitor the reaction progress by observing the increase in viscosity of the solution.

-

-

Quenching and Precipitation:

-

To terminate the polymerization, add an excess of ethyl vinyl ether (approximately 100 equivalents with respect to the catalyst) and stir for 20-30 minutes.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 10 times the volume of the reaction mixture) with vigorous stirring.

-

A white or off-white solid polymer should precipitate out of the solution.

-

-

Purification and Drying:

-

Collect the precipitated polymer by filtration using a Buchner funnel.

-

Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and residual catalyst.

-

Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

-

Data Presentation: Expected Polymer Characteristics

The molecular weight and polydispersity of the resulting poly(this compound) can be controlled by varying the monomer-to-catalyst ratio. The following table provides expected data based on typical ROMP reactions of functionalized norbornenes.

| Monomer:Catalyst Ratio ([M]/[I]) | Target DP | Expected Mn (kDa) | Expected PDI (Mw/Mn) |

| 100:1 | 100 | 12.4 | 1.1 - 1.3 |

| 250:1 | 250 | 31.0 | 1.1 - 1.4 |

| 500:1 | 500 | 62.1 | 1.2 - 1.5 |

DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index. These are theoretical values and actual results may vary based on experimental conditions.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The successful polymerization can be confirmed by the disappearance of the olefinic proton signals of the norbornene monomer (typically around 6.0 ppm) and the appearance of broad signals corresponding to the polymer backbone protons (typically around 5.0-5.8 ppm). The signals for the hydroxymethyl protons will also be present.

-

¹³C NMR: The disappearance of the monomer's olefinic carbon signals and the appearance of new signals for the polymer backbone carbons will confirm the polymerization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer. A narrow PDI (typically < 1.5) is indicative of a well-controlled, living polymerization.

Applications in Drug Development

The pendant hydroxyl groups on poly(this compound) serve as versatile handles for further chemical modification, making it an attractive polymer scaffold for various drug development applications.

Caption: Applications of poly(this compound) in drug development.

-

Polymer-Drug Conjugates: The hydroxyl groups can be esterified or etherified with drug molecules containing carboxylic acid or other suitable functional groups to create polymer-drug conjugates. This can improve the solubility, stability, and pharmacokinetic profile of the parent drug.

-

Targeted Drug Delivery: Targeting ligands, such as biotin or folic acid, can be attached to the polymer backbone to facilitate the specific delivery of the conjugated drug to cancer cells or other diseased tissues.

-

Theranostics: By co-functionalizing the polymer with both a therapeutic agent and an imaging agent (e.g., a fluorescent dye or an MRI contrast agent), theranostic nanoparticles can be developed for simultaneous diagnosis and therapy.[1][2][3][4] The ability to monitor drug delivery and therapeutic response in real-time is a significant advantage in personalized medicine.

Conclusion

The ring-opening metathesis polymerization of this compound offers a straightforward and efficient method for producing a highly functional and versatile polymer scaffold. The detailed protocol and characterization data provided in these application notes will enable researchers, scientists, and drug development professionals to synthesize and utilize this polymer for a wide range of biomedical applications, particularly in the design of advanced drug delivery systems and theranostic agents.

References

Application Notes and Protocols: Synthesis of Bottlebrush Polymers Using 5-Norbornene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bottlebrush polymers utilizing 5-Norbornene-2-methanol as a key starting material. The primary synthetic strategy detailed is the "grafting-through" approach via Ring-Opening Metathesis Polymerization (ROMP), a robust and versatile method for creating well-defined polymer architectures.[1][2] This technique is particularly relevant for applications in drug delivery, where precise control over polymer size, shape, and functionality is paramount.[1][3][4]

Introduction

Bottlebrush polymers are a unique class of macromolecules characterized by a linear backbone densely grafted with polymeric side chains.[5] This architecture imparts a cylindrical and extended conformation, leading to properties such as low entanglement, high solubility, and the ability to form unimolecular micelles, which are highly advantageous for drug delivery applications.[1][6] The use of this compound allows for the introduction of a versatile functional handle to which various polymer side chains, such as polyethylene (B3416737) glycol (PEG), can be attached to create macromonomers for subsequent polymerization.

The "grafting-through" method involves the polymerization of these well-defined macromonomers, ensuring a high grafting density and control over the final bottlebrush structure.[1][2] Ring-Opening Metathesis Polymerization (ROMP) is the method of choice for this approach due to its high functional group tolerance, controlled/living characteristics, and the availability of highly active catalysts, such as Grubbs' catalysts.[1][7]

Key Applications in Drug Development

Bottlebrush polymers synthesized from this compound derivatives have shown significant promise in drug delivery for several reasons:

-

Enhanced In Vivo Circulation: The brush-like structure can shield the polymer backbone and any attached therapeutic agents from biological clearance mechanisms, leading to extended circulation times.[1]

-

Passive Tumor Targeting: Their nanoscopic size allows for passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1]

-

Controlled Drug Release: Drug molecules can be attached to the polymer structure, often via cleavable linkers, allowing for controlled release in response to specific stimuli such as light or changes in pH.[1]

-

High Drug Loading: The three-dimensional structure of bottlebrush polymers provides a high capacity for drug loading.

-

Biocompatibility: By using biocompatible side chains like PEG, the overall biocompatibility of the delivery system can be enhanced.

Experimental Protocols

This section details the synthesis of a PEGylated bottlebrush polymer, a common and versatile platform for drug delivery research. The process is divided into two main stages: the synthesis of the PEG-norbornene macromonomer and the subsequent ROMP to form the bottlebrush polymer.

Protocol 1: Synthesis of Poly(ethylene glycol)-Norbornene Macromonomer (PEG-NB)

This protocol describes the functionalization of a commercially available PEG with a norbornene moiety derived from 5-norbornene-2-carboxylic acid (which can be synthesized from this compound). This example uses an esterification reaction.

Materials:

-

Monofunctional Poly(ethylene glycol) (PEG-OH)

-

5-Norbornene-2-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-Norbornene-2-carboxylic acid (1.2 equivalents relative to PEG-OH) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add DCC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve PEG-OH (1 equivalent), DMAP (0.1 equivalents), and pyridine (2 equivalents) in anhydrous DCM.

-

Filter the solution containing the activated norbornene anhydride (B1165640) to remove the DCU precipitate and add the filtrate to the PEG-OH solution.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Monitor the reaction progress using ¹H NMR by observing the disappearance of the PEG-OH end-group signals and the appearance of the norbornene proton signals.

-

Once the reaction is complete, filter the mixture to remove any remaining DCU.

-

Concentrate the solution by rotary evaporation.

-

Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether or a mixture of diethyl ether and hexanes.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Redissolve the product in a minimal amount of DCM, dry over anhydrous MgSO₄, filter, and re-precipitate.

-

Dry the final PEG-NB macromonomer under vacuum.

-

Characterize the purified macromonomer by ¹H NMR and Gel Permeation Chromatography (GPC) to confirm functionalization and determine molecular weight and polydispersity.

Protocol 2: Synthesis of PEG Bottlebrush Polymer via ROMP

This protocol details the polymerization of the PEG-NB macromonomer using a Grubbs' third-generation catalyst.

Materials:

-

PEG-Norbornene (PEG-NB) macromonomer

-

Grubbs' third-generation catalyst [(H₂IMes)(Cl)₂(pyr)₂Ru=CHPh]

-

Anhydrous and degassed solvent (e.g., Dichloromethane or Chloroform)

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the desired amount of PEG-NB macromonomer in the anhydrous, degassed solvent. The concentration should be carefully chosen to control the polymerization kinetics.

-

In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of the same solvent. The amount of catalyst will determine the target degree of polymerization (DP) of the bottlebrush polymer (DP = [Monomer]/[Catalyst]).

-

Rapidly inject the catalyst solution into the stirring macromonomer solution.

-

Allow the polymerization to proceed for the desired time. The reaction time can be optimized based on the desired conversion and can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

-

To terminate the polymerization, add an excess of ethyl vinyl ether and stir for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the crude polymer in a minimal amount of a good solvent (e.g., DCM or THF).

-

Precipitate the bottlebrush polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.

-

Collect the purified polymer by filtration or centrifugation.

-

Dry the final bottlebrush polymer under vacuum.

-

Characterize the polymer by GPC to determine the molecular weight (Mₙ) and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of bottlebrush polymers using norbornene-based macromonomers.

Table 1: Macromonomer Synthesis and Characterization

| Macromonomer | Side Chain | Mₙ (kDa) | PDI (Đ) | Reference |

| PEG-NB | PEG | 5.0 | 1.05 | Adapted from[1] |

| PS-NB | Polystyrene | 3.0 | 1.10 | [2] |

| PLA-NB | Polylactide | 4.5 | 1.15 | Fictional Example |

| PIB-NB | Polyisobutylene | 10.0 | 1.20 | Fictional Example |

Table 2: Bottlebrush Polymer Synthesis and Characterization via ROMP